Betp

Descripción general

Descripción

Mecanismo De Acción

BETP ejerce sus efectos uniéndose al receptor de péptido similar al glucagón 1, que es un receptor acoplado a proteína G. Al unirse, this compound actúa como un modulador alostérico positivo, mejorando la respuesta del receptor a su ligando natural, el péptido similar al glucagón 1. Esto conduce a un aumento de la secreción de insulina y una mejora en el metabolismo de la glucosa. Los objetivos moleculares involucrados incluyen el propio receptor y las vías de señalización descendentes, como la vía del monofosfato de adenosina cíclico .

Análisis Bioquímico

Biochemical Properties

BetP transports betaine with high specificity, which under hyperosmotic conditions is accumulated in molar amounts against the concentration gradient into the cytoplasm . The transporter exploits the inward directed sodium gradient across the membrane to energize betaine transport in a stoichiometry of 2 Na+:1 betaine . It is assumed that this compound senses changes of the physical state of the membrane via its C-terminal domain .

Cellular Effects

This compound has a significant impact on cellular processes, particularly in response to osmotic stress. It senses an osmotic upshift via its osmosensory C-terminal domain and responds rapidly with a steep increase in transport rate . This rapid response helps the cell to adapt to changes in the external environment and maintain homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves a complex interplay of structural changes and interactions with other molecules. X-ray crystallography has identified four putative K+ interaction sites at the C-terminal domains of this compound . The presence of K+ results in asymmetric partial unfolding of the C-terminal domains, which is an intermediate between the downregulated state and the conformation observed in crystal structures .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the activation of this compound is highly cooperative, with K+ binding to this compound in vivo showing a high degree of cooperativity . This suggests that the activity of this compound can be modulated by changes in the intracellular environment.

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models have not been extensively studied, it is known that the activity of this compound is regulated by the intracellular concentration of K+ . This suggests that the effects of this compound could potentially vary with different dosages of K+.

Metabolic Pathways

This compound is involved in the transport of betaine, a process that is crucial for the osmotic stress response in bacteria . This process is part of a larger metabolic pathway that helps the cell to adapt to changes in the external environment.

Transport and Distribution

This compound is a membrane transporter, and it is distributed within the cell membrane . It is thought to sense changes in the physical state of the membrane via its C-terminal domain , which may affect its distribution within the membrane.

Subcellular Localization

This compound is localized in the cell membrane, where it functions as a transporter . The C-terminal domain of this compound, which is thought to be involved in sensing osmotic stress, is attached at the membrane surface when this compound is downregulated in the absence of stress .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

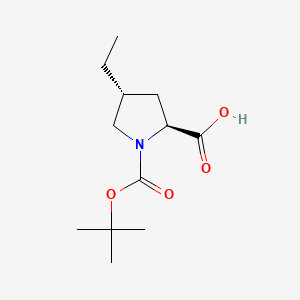

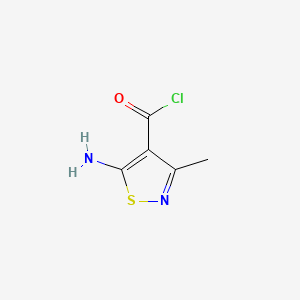

BETP se puede sintetizar a través de un proceso de varios pasos que implica la formación del núcleo de pirimidina, seguido de la introducción de los grupos benciloxifenilo, etilsulfinilo y trifluorometilo. La síntesis generalmente implica:

Formación del núcleo de pirimidina: Esto se puede lograr mediante la reacción de precursores apropiados en condiciones que promuevan la ciclización.

Introducción del grupo benciloxifenilo: Este paso implica el acoplamiento de un derivado de benciloxifenilo con el núcleo de pirimidina mediante una reacción de acoplamiento cruzado catalizada por paladio.

Introducción del grupo etilsulfinilo: Esto se puede hacer mediante la oxidación de un grupo etiltio a un grupo etilsulfinilo usando un agente oxidante como el peróxido de hidrógeno.

Introducción del grupo trifluorometilo: Este paso implica la adición de un grupo trifluorometilo al núcleo de pirimidina usando un reactivo como el yoduro de trifluorometilo.

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto implica el uso de cribado de alto rendimiento y la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. El proceso también puede implicar el uso de equipos de síntesis automatizados y reactores de flujo continuo para mejorar la eficiencia y la escalabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

BETP experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo etiltio se puede oxidar a un grupo etilsulfinilo.

Reducción: El grupo etilsulfinilo se puede reducir nuevamente a un grupo etiltio.

Sustitución: El grupo trifluorometilo se puede sustituir con otros grupos funcionales en condiciones apropiadas.

Reactivos y Condiciones Comunes

Oxidación: El peróxido de hidrógeno se usa comúnmente como agente oxidante.

Reducción: Se pueden usar agentes reductores como el borohidruro de sodio.

Sustitución: Se pueden usar varios nucleófilos para reacciones de sustitución, dependiendo del grupo funcional deseado.

Principales Productos

Los principales productos formados a partir de estas reacciones incluyen derivados de this compound con grupos funcionales modificados, como grupos etiltio, etilsulfinilo y trifluorometilo sustituidos .

Aplicaciones Científicas De Investigación

BETP tiene varias aplicaciones de investigación científica, que incluyen:

Química: this compound se usa como un compuesto de herramienta para estudiar el receptor de péptido similar al glucagón 1 y su papel en el metabolismo de la glucosa.

Biología: this compound se usa para investigar las vías de señalización involucradas en la secreción de insulina y la homeostasis de la glucosa.

Medicina: this compound se está explorando como un posible agente terapéutico para el tratamiento de la diabetes mellitus tipo 2 y la obesidad.

Comparación Con Compuestos Similares

BETP es único entre los agonistas del receptor de péptido similar al glucagón 1 debido a su naturaleza de molécula pequeña y su biodisponibilidad oral. Los compuestos similares incluyen:

Liraglutida: Un agonista peptídico del receptor de péptido similar al glucagón 1, administrado mediante inyección.

Semaglutida: Otro agonista peptídico, también administrado mediante inyección.

Danuglipron: Un agonista de molécula pequeña similar a this compound, pero con diferentes propiedades farmacocinéticas.

La singularidad de this compound radica en su capacidad de administración oral, lo que mejora el cumplimiento del paciente en comparación con los agonistas peptídicos inyectables .

Propiedades

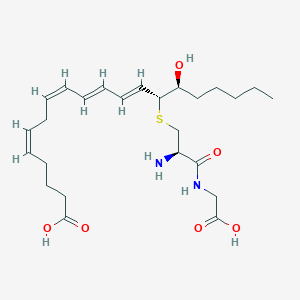

IUPAC Name |

2-ethylsulfinyl-4-(3-phenylmethoxyphenyl)-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2O2S/c1-2-28(26)19-24-17(12-18(25-19)20(21,22)23)15-9-6-10-16(11-15)27-13-14-7-4-3-5-8-14/h3-12H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDFYGSSDDMNHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC(=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1371569-69-5 | |

| Record name | 1371569-69-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary function of BetP?

A1: this compound is a secondary active transporter that facilitates the uptake of the compatible solute glycine betaine into the cytoplasm of Corynebacterium glutamicum [, ]. This process is driven by the co-transport of sodium ions [, ].

Q2: What is the physiological role of glycine betaine accumulation in C. glutamicum?

A2: Glycine betaine acts as a compatible solute, protecting the cell from the detrimental effects of hyperosmotic stress [, ]. It helps maintain cellular turgor pressure and enzyme function under high osmolarity conditions [, , ].

Q3: How does this compound contribute to the osmotic stress response of C. glutamicum?

A3: this compound acts as both an osmosensor and an osmoregulator [, , , ]. It senses hyperosmotic conditions and responds by increasing its transport rate to rapidly accumulate glycine betaine [, ].

Q4: Does C. glutamicum rely solely on this compound for compatible solute uptake?

A4: No, C. glutamicum possesses four secondary carriers for compatible solutes: this compound, EctP, LcoP, and ProP, each with distinct substrate specificities and affinities [, ].

Q5: What is the oligomeric state of this compound?

A5: this compound functions as a homotrimer, meaning it is composed of three identical protein subunits [, , ].

Q6: Which domains of this compound are involved in sensing osmotic stress?

A6: Both the N-terminal and C-terminal cytoplasmic extensions of this compound contribute to osmosensing and regulation [, ].

Q7: What is the role of the C-terminal domain in this compound regulation?

A7: The C-terminal domain acts as a primary osmosensor, directly sensing changes in the cytoplasmic potassium ion (K+) concentration as an indicator of hyperosmotic stress [, , ].

Q8: How does the C-terminal domain transduce the osmotic signal?

A8: Upon K+ binding, the C-terminal domain undergoes conformational changes, leading to a rearrangement of the this compound trimer and activation of the transporter [, ]. This involves switching interactions between the C-terminal domain, the N-terminal domain, and the membrane lipids [, ].

Q9: What is the role of the N-terminal domain in this compound regulation?

A9: The N-terminal domain contains negatively charged clusters that interact with the positively charged C-terminal domain, modulating the activation state of this compound []. This interaction is crucial for the osmoregulatory response.

Q10: What is the significance of the five transmembrane-helix inverted-topology repeat (FIRL) fold in this compound?

A10: this compound, like other sodium-coupled transporters, adopts the FIRL fold, which is believed to be essential for the alternating access mechanism that allows for substrate transport across the membrane [].

Q11: What are the primary stimuli that activate this compound?

A11: this compound is activated by: * Increased internal K+ concentration: This is the primary signal for hyperosmotic stress response [, ].* Changes in the physical state of the membrane: The exact nature of this signal is not fully elucidated, but it is thought to involve alterations in membrane fluidity or lipid composition [, , ].

Q12: How does K+ activate this compound?

A12: K+ binds to specific sites within the C-terminal domain of this compound []. This binding is highly cooperative and triggers conformational changes that ultimately lead to transporter activation [, ].

Q13: How do changes in membrane composition affect this compound activity?

A13: The presence of negatively charged lipids, particularly phosphatidylglycerol, is crucial for this compound activity and osmoregulation [, ]. The C-terminal domain interacts with these lipids, and these interactions are modulated by K+ binding [].

Q14: Is this compound subject to regulation after initial activation?

A14: Yes, during the adaptation phase to hyperosmotic stress, this compound activity decreases despite the continued presence of a high internal K+ concentration []. This adaptation regulation is independent of K+ and might be related to changes in the hydration status of this compound or altered protein-membrane interactions [].

Q15: Does this compound exhibit any transport activity in the absence of osmotic stress?

A15: Yes, this compound displays a basal level of activity even under low osmolarity conditions. This ensures a minimal uptake of compatible solutes and allows for a rapid response upon osmotic upshift [].

Q16: What structural techniques have been employed to study this compound?

A16: Several techniques have been used to elucidate this compound structure, including:* X-ray crystallography: Provided high-resolution structures of this compound in various conformations [, ].* Cryo-electron microscopy (CryoEM): Revealed the structure of this compound in a lipid bilayer environment [].* Electron paramagnetic resonance (EPR) spectroscopy: Provided insights into the dynamics of this compound in response to different stimuli [, ].* Single-molecule FRET: Offered information about conformational changes and heterogeneity of this compound [].

Q17: What insights have structural studies provided into the mechanism of this compound activation?

A17: Structural studies, combined with biochemical and biophysical data, suggest that this compound undergoes a series of conformational changes during activation [, ]. * In the absence of K+, the C-terminal domains are located near the membrane surface, representing a downregulated state []. * Upon K+ binding, the C-terminal domains partially unfold and reorient, leading to a rearrangement of the transporter and facilitating substrate binding and transport [, ].

Q18: How does this compound compare to other osmoregulated transporters?

A18: While this compound's specific K+-dependent regulation is unique, the concept of sensing domain unfolding/refolding as a mechanism for responding to hyperosmotic stress is likely shared by other osmoregulated transporters [].

Q19: Are there any biotechnological applications of this compound or related transporters?

A19: Understanding the mechanisms of osmoregulation in bacteria like C. glutamicum has implications for optimizing their use in biotechnology [, ]. Engineering strains with enhanced osmotolerance could improve their performance in industrial processes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3H-furo[3,2-e]benzimidazole](/img/structure/B583309.png)

![1,3-Dioxane,4,6-dimethyl-2-(1-methylethyl)-,[4S-(2alpha,4alpha,6bta)]-(9CI)](/img/new.no-structure.jpg)

![(7E,9E,11E,14E)-6-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B583319.png)

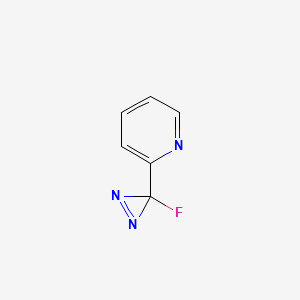

![Thiazolo[4,5-B]pyridin-2(3H)-one](/img/structure/B583327.png)